![molecular formula C16H17ClN2O3S B14365738 N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-83-3](/img/structure/B14365738.png)
N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a chlorophenyl group and a propane-2-sulfonylamino group attached to a benzamide core, which may confer unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-aminobenzamide as starting materials.
Sulfonylation: The 3-aminobenzamide undergoes sulfonylation with propane-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is then coupled with 3-chloroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)-3-aminobenzamide
- N-(3-Chlorophenyl)-3-(methylsulfonyl)amino]benzamide
- N-(3-Chlorophenyl)-3-[(ethylsulfonyl)amino]benzamide
Uniqueness
N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of the propane-2-sulfonyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties.
Eigenschaften
CAS-Nummer |
90233-83-3 |
|---|---|
Molekularformel |
C16H17ClN2O3S |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11(2)23(21,22)19-15-8-3-5-12(9-15)16(20)18-14-7-4-6-13(17)10-14/h3-11,19H,1-2H3,(H,18,20) |
InChI-Schlüssel |
UNMNQBIWMYRCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


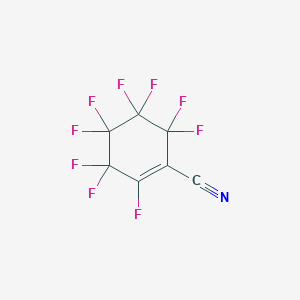
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
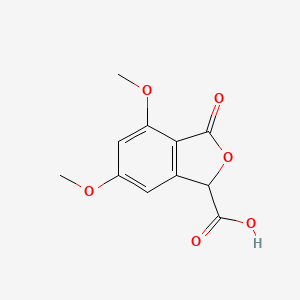
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
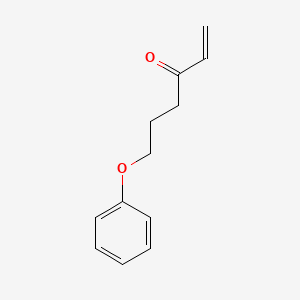
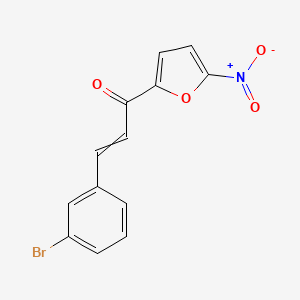
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
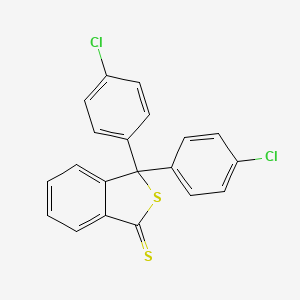
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
